REACTION_CXSMILES
|
N(OCCC(C)C)=O.[F:9][C:10]1[CH:15]=[CH:14][C:13](N)=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].[I:20]CI>>[F:9][C:10]1[CH:15]=[CH:14][C:13]([I:20])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
ICI
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stir under nitrogen at room temperature for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Heat at 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CONCENTRATION
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Details
|
concentrate
|
Type
|
ADDITION
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Details
|
Dilute with dichloromethane (500 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the organic,
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify (silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100:0 to 80:20 hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)I)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |